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molecular formula C17H20N2O2 B8580461 2-(2-Methyl-3-{[(oxan-2-yl)oxy]methyl}phenyl)pyrazine CAS No. 89930-01-8

2-(2-Methyl-3-{[(oxan-2-yl)oxy]methyl}phenyl)pyrazine

Cat. No. B8580461
M. Wt: 284.35 g/mol
InChI Key: AVZXVLALURUPOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04426524

Procedure details

A stirred solution of 50.0 g (0.624 mol) of pyrazine and 13.8 g (0.624 mol) of 3-amino-2-methylbenzenemethanol tetrahydropyranyl ether was warmed to 84° C.±6° C. and 9.6 g (0.094 mol) of t-butyl nitrite was added dropwise during 10 minutes. Upon complete addition, the reaction mixture was stirred at 85° C.±6° C. for 0.75 hours, then allowed to cool slowly to ambient temperature. The reaction mixture was dissolved in 100 mL of toluene, and subjected to column chromatography on silica gel, eluting with toluene-methylene chloride (3:1), methylene chloride, and finally ethyl acetate-methylene chloride (4:1). All the fractions were combined and subjected to a second column chromatography on silica gel, eluting with ethyl acetate-methylene chloride (1:19), ethyl acetate-methylene chloride (1:9), and ethyl acetate. The appropriate fractions were combined and concentrated under reduced pressure to give a residual oil. The oil was subjected to distillation under reduced pressure using a Kugelrohr distilling system to give 2.4 g of 2-methyl-3-(pyrazinyl)-benzenemethanol tetrahydropyranyl ether, b.p. 163° C.±3° C./0.04 mm.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][CH:2]=1.[O:7]1[CH2:12][CH2:11][CH2:10][CH2:9][CH:8]1[O:13][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[C:17](N)[C:16]=1[CH3:22].N(OC(C)(C)C)=O>C1(C)C=CC=CC=1>[O:7]1[CH2:12][CH2:11][CH2:10][CH2:9][CH:8]1[O:13][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[C:17]([C:2]2[CH:3]=[N:4][CH:5]=[CH:6][N:1]=2)[C:16]=1[CH3:22]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
N1=CC=NC=C1
Name
Quantity
13.8 g
Type
reactant
Smiles
O1C(CCCC1)OCC1=C(C(=CC=C1)N)C
Step Two
Name
Quantity
9.6 g
Type
reactant
Smiles
N(=O)OC(C)(C)C
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 85° C.±6° C. for 0.75 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon complete addition
WASH
Type
WASH
Details
eluting with toluene-methylene chloride (3:1), methylene chloride, and finally ethyl acetate-methylene chloride (4:1)
WASH
Type
WASH
Details
eluting with ethyl acetate-methylene chloride (1:19), ethyl acetate-methylene chloride (1:9), and ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a residual oil
DISTILLATION
Type
DISTILLATION
Details
The oil was subjected to distillation under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
distilling system

Outcomes

Product
Details
Reaction Time
0.75 h
Name
Type
product
Smiles
O1C(CCCC1)OCC1=C(C(=CC=C1)C1=NC=CN=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: CALCULATEDPERCENTYIELD 1.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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